molecular formula C18H22N2O6S2 B12183083 methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12183083
M. Wt: 426.5 g/mol
InChI Key: CLGSEKFOEFLXIL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and thiazolidinylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the methoxy groups, and the final coupling reaction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieve consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects, or it may disrupt the cell membrane of microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate shares similarities with other thiazolidinone derivatives, such as:
    • This compound
    • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural arrangement. This gives it distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate (CAS Number: 929809-52-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O6S2C_{18}H_{22}N_{2}O_{6}S_{2}, and it has a molecular weight of 426.5 g/mol. The structure includes a thiazolidinone moiety that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazolidinone derivatives. For instance, a study on N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-Thioxothiazolidin-5-Ylidene) showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004–0.03Enterobacter cloacaeE. coli
Compound 150.004–0.06Trichoderma virideAspergillus fumigatus

This suggests that methyl 4,5-dimethoxy-2-(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene]methyl amino benzoate may exhibit similar or enhanced antibacterial properties due to structural similarities.

Mechanistic Insights

Docking studies have been utilized to understand the interaction of thiazolidinone derivatives with bacterial targets. These studies reveal that the presence of specific substituents significantly enhances binding affinity to bacterial enzymes . This mechanism may be applicable to methyl 4,5-dimethoxy compound, suggesting a pathway for its antimicrobial action.

Conclusion and Future Directions

Methyl 4,5-dimethoxy-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene]methyl}amino)benzoate presents a promising avenue for further research due to its potential antimicrobial and anticancer activities. Future studies should focus on:

  • In vitro and in vivo efficacy : Conducting comprehensive biological assays to evaluate the effectiveness against various pathogens and cancer cell lines.
  • Mechanistic studies : Investigating the specific biochemical pathways involved in its action to elucidate how it affects microbial growth and cancer cell viability.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Properties

Molecular Formula

C18H22N2O6S2

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C18H22N2O6S2/c1-23-7-5-6-20-16(21)15(28-18(20)27)10-19-12-9-14(25-3)13(24-2)8-11(12)17(22)26-4/h8-10,21H,5-7H2,1-4H3

InChI Key

CLGSEKFOEFLXIL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O

Origin of Product

United States

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